

An In-Depth Technical Guide to Fenofibrate Impurity G

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Compound of Interest

Compound Name: Fenofibrate Impurity G

Cat. No.: B601708

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Introduction: The Critical Role of Impurity Profiling in Fenofibrate Manufacturing

Fenofibrate is a widely prescribed fibric acid derivative used in the management of hyperlipidemia, primarily by reducing elevated low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides.[1][2] As a prodrug, fenofibrate is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid, which mediates its therapeutic effects through the activation of peroxisome proliferator-activated receptor alpha (PPAR- α).[3][4]

The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. The manufacturing process of an active pharmaceutical ingredient (API) like fenofibrate can inadvertently generate process-related impurities and degradation products.[5][6] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of these impurities to ensure patient safety.[5] This guide provides a comprehensive technical overview of a key process-related impurity, **Fenofibrate Impurity G**, also recognized as Fenofibrate Related Compound C by the United States Pharmacopeia (USP), for professionals engaged in pharmaceutical research, development, and quality control.

Part 1: Chemical Profile and Identification of Fenofibrate Impurity G

Fenofibrate Impurity G is a process-related impurity that is monitored and controlled as per major pharmacopeias.[1][5] Its unambiguous identification is the first step in developing robust control strategies.

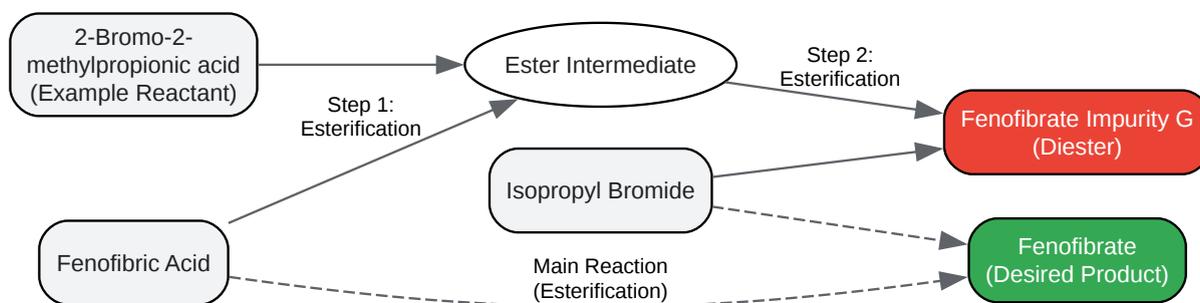
Nomenclature and Chemical Identity

The impurity is officially designated as **Fenofibrate Impurity G** in the European Pharmacopoeia (EP) and Fenofibrate Related Compound C in the United States Pharmacopeia (USP).[1][7][8] Its chemical structure and properties are summarized in the table below.

Parameter	Value
IUPAC Name	1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[1][7][8][9]
Synonyms	Fenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester[3][6][10][11]
CAS Number	217636-48-1[1][3][5][7][8][9][10][12][13]
Molecular Formula	C ₂₄ H ₂₇ ClO ₆ [1][5][7][8][10][11][13]
Molecular Weight	446.92 g/mol [1][5][6][7][8][10][13]
Appearance	White to Pale Yellow Solid

Chemical Structure

The structure of **Fenofibrate Impurity G** reveals a diester linkage, distinguishing it from the parent fenofibrate molecule.



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Figure 2: Proposed formation pathway of **Fenofibrate Impurity G**.

Part 3: Analytical Methodology for Detection and Quantification

A validated, stability-indicating analytical method is essential for the accurate quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing fenofibrate and its related substances. [2][14][15] Recommended Analytical Technique: RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection provides the necessary specificity and sensitivity to resolve **Fenofibrate Impurity G** from the parent API and other related substances.

Experimental Protocol: Validated RP-HPLC Method

This protocol is based on established methods for fenofibrate impurity profiling. [15]

- Instrumentation:
 - A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Conditions:
 - The parameters below are a validated starting point and may require optimization based on the specific system and column used.

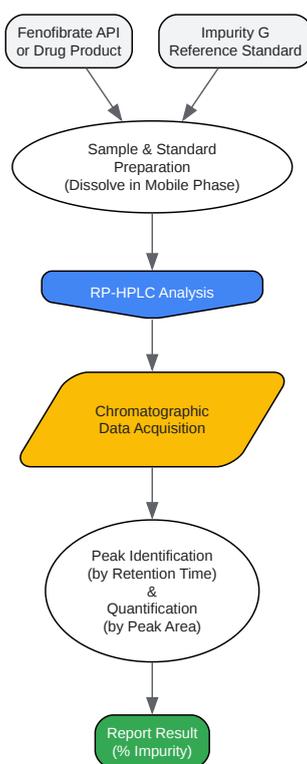
Parameter	Condition	Rationale
Column	Waters Symmetry ODS C18 (100 x 4.6 mm, 3.5 μm) or equivalent	Provides excellent resolution for non-polar compounds like fenofibrate and its impurities.
Mobile Phase	Acetonitrile:Water:Trifluoroacetic Acid (700:300:1, v/v/v)	The organic/aqueous mixture provides the necessary polarity for separation, while TFA improves peak shape.
Flow Rate	1.0 mL/min	Ensures optimal separation efficiency and reasonable run times.
Detection	UV at 280 nm [15]	A wavelength where both fenofibrate and its impurities exhibit strong absorbance.
Column Temp.	Ambient or controlled at 25 °C	Maintains consistent retention times and improves reproducibility.
Injection Vol.	10-20 μL	Standard volume for analytical HPLC.

- Sample and Standard Preparation:
 - Standard Solution: Prepare a solution of **Fenofibrate Impurity G** reference standard in the mobile phase at a known concentration (e.g., 0.1% of the test concentration).
 - Test Solution: Accurately weigh and dissolve the fenofibrate API or drug product in the mobile phase to a final concentration (e.g., 1 mg/mL).
 - System Suitability: Use a solution containing both fenofibrate and all specified impurities to verify resolution and system performance.
- Analysis and Quantification:
 - Inject the solutions onto the HPLC system.

- Identify the peaks based on the retention time of the reference standard.
- Quantify the impurity using an external standard method, comparing the peak area of the impurity in the test sample to the peak area of the reference standard.

Analytical Workflow Visualization

The overall analytical process can be visualized as a streamlined workflow.



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Figure 3: Analytical workflow for the quantification of **Fenofibrate Impurity G**.

Part 4: Regulatory Impact and Control Strategies

The presence of **Fenofibrate Impurity G** is regulated by major pharmacopeias, making its control a non-negotiable aspect of quality assurance.

Pharmacopeial Status and Toxicological Considerations

- **Regulatory Scrutiny:** As a specified impurity in both the EP (Impurity G) and USP (Related Compound C), its levels must be strictly monitored and kept below the established thresholds.
- **Toxicological Data:** While specific toxicological studies on **Fenofibrate Impurity G** are not widely published, aggregated GHS data from a limited number of reports suggest a potential warning for being harmful if swallowed. [16]The fundamental principle of impurity control is to minimize patient exposure to any substance that has not been thoroughly qualified for safety and efficacy.

Control Strategies in Manufacturing

Controlling the formation of Impurity G hinges on a deep understanding of the reaction kinetics and optimizing the manufacturing process.

- **Control of Starting Materials:** Ensure the purity of fenofibric acid and the absence of reactive precursors like 2-bromo-2-methylpropionic acid that could initiate the side reaction.
- **Optimization of Reaction Conditions:**
 - **Stoichiometry:** Carefully control the molar ratios of fenofibric acid to the isopropylating agent to favor the formation of the desired mono-ester (fenofibrate).
 - **Temperature and Time:** Optimize the reaction temperature and duration to maximize the yield of fenofibrate while minimizing the formation of the diester impurity.
- **Purification Processes:** Develop robust crystallization and purification steps that can effectively purge **Fenofibrate Impurity G** from the final API. The choice of solvent and crystallization conditions is critical for selectively isolating pure fenofibrate. [10]

Conclusion

Fenofibrate Impurity G (USP Related Compound C) is a critical process-related impurity in the synthesis of fenofibrate. Its formation is a direct result of side reactions during the esterification of fenofibric acid. A thorough understanding of its chemical identity, formation pathway, and a validated analytical methodology, such as the RP-HPLC method detailed herein, are paramount for drug development professionals. By implementing rigorous control

over starting materials, reaction conditions, and purification processes, manufacturers can ensure that the final fenofibrate API meets the stringent purity requirements set by global pharmacopeias, thereby safeguarding patient health.

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